molecular formula C12H23ClN2O B3034269 1'-Acetyl-2,4'-bipiperidine hydrochloride CAS No. 1516079-08-5

1'-Acetyl-2,4'-bipiperidine hydrochloride

Cat. No.: B3034269
CAS No.: 1516079-08-5
M. Wt: 246.78 g/mol
InChI Key: FMSHKHKDZCPEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Acetyl-2,4'-bipiperidine hydrochloride is a synthetic organic compound featuring a bipiperidine backbone (two piperidine rings connected via a single bond) substituted with an acetyl group at the 1'-position. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) targeting, enzyme inhibition, and receptor modulation .

Properties

IUPAC Name

1-(4-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSHKHKDZCPEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-Acetyl-2,4’-bipiperidine hydrochloride involves several steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include:

Industrial production methods often employ catalytic hydrogenation, cycloaddition, and annulation reactions to achieve high yields and purity .

Chemical Reactions Analysis

1’-Acetyl-2,4’-bipiperidine hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted piperidine compounds.

Scientific Research Applications

1’-Acetyl-2,4’-bipiperidine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Acetyl-2,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1'-Acetyl-2,4'-bipiperidine hydrochloride with key bipiperidine derivatives, focusing on molecular structure, substituents, and functional applications.

Table 1: Structural and Functional Comparison of Bipiperidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity/Use Reference
This compound C₁₂H₂₁ClN₂O (hypothetical) 256.76 (calc) Acetyl group at 1', bipiperidine Research interest (potential CNS or enzyme modulation) -
Irinotecan Hydrochloride C₃₃H₃₈N₄O₆·HCl·3H₂O 677.18 Bipiperidine carboxylate, complex heterocycle Anticancer (topoisomerase I inhibitor)
1,4'-Bipiperidine-1'-carbonyl chloride hydrochloride C₁₁H₁₈Cl₂N₂O 277.18 Carbonyl chloride, bipiperidine Chemical intermediate for amide synthesis
4,4'-Bipiperidine dihydrochloride C₁₀H₂₂Cl₂N₂ 241.20 Unsubstituted bipiperidine, dihydrochloride Building block in organic synthesis
Pipamperone Hydrochloride C₂₁H₃₀FN₃O₂·2HCl 456.85 Fluorobenzoyl, bipiperidine Antipsychotic (dopamine/serotonin antagonist)

Structural and Functional Analysis

Irinotecan Hydrochloride
  • Key Differences : Incorporates a bulky carboxylate ester linked to a camptothecin-derived heterocycle, enabling DNA topoisomerase I inhibition .
  • Impact of Substituents : The bipiperidine-carboxylate group enhances solubility and target binding, critical for its anticancer activity. The acetyl group in this compound may offer similar solubility benefits but lacks the steric bulk required for topoisomerase inhibition.
1,4'-Bipiperidine-1'-carbonyl chloride hydrochloride
  • Key Differences : A reactive carbonyl chloride group replaces the acetyl moiety, making it a precursor for amide bond formation in drug synthesis .
  • Reactivity : The carbonyl chloride’s electrophilicity contrasts with the acetyl group’s stability, limiting direct pharmacological use but favoring its role as an intermediate.
4,4'-Bipiperidine dihydrochloride
  • Key Differences: No substituents on the bipiperidine core, resulting in a simpler structure used primarily in chemical synthesis .
  • Pharmacological Relevance : The lack of functional groups reduces its direct therapeutic application compared to acetylated or carboxylated analogs.
Pipamperone Hydrochloride
  • Key Differences : Features a fluorobenzoyl group and extended alkyl chain, enabling dopamine D2 and serotonin 5-HT2A receptor antagonism .
  • Role of Substituents : The fluorobenzoyl group enhances CNS penetration, whereas the acetyl group in 1'-Acetyl-2,4'-bipiperidine may modulate selectivity for other targets.

Biological Activity

1'-Acetyl-2,4'-bipiperidine hydrochloride is a synthetic compound classified within the piperidine derivatives, which are notable for their diverse applications in pharmaceuticals and biochemistry. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 1-(4-piperidin-2-ylpiperidin-1-yl)ethanone; hydrochloride
  • Molecular Formula : C12H22N2O·HCl
  • Molecular Weight : 232.78 g/mol

The compound features a bipiperidine structure with an acetyl group, which enhances its solubility and stability as a hydrochloride salt.

Target Interactions

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The nitrogen atoms in the piperidine rings can act as nucleophiles, facilitating various chemical reactions that lead to enzyme inhibition or modulation of receptor activity.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics. For instance, it displayed minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogenic bacteria like E. faecalis and K. pneumoniae.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines by disrupting cell cycle progression. Notably, it has shown efficacy against human lung adenocarcinoma cells, with IC50 values indicating effective growth inhibition.

Neuroprotective Effects

Given its action on AChE, there is potential for neuroprotective applications. Research suggests that compounds similar to this compound can mitigate neurodegenerative processes associated with conditions like Alzheimer's disease by inhibiting cholinergic degradation .

Study on Anticancer Activity

A notable study evaluated the effects of various piperidine derivatives, including this compound, on human lung adenocarcinoma cells. The findings indicated that treatment with this compound resulted in significant reductions in cell viability and alterations in cell morphology consistent with apoptosis induction.

CompoundIC50 (µM)Cell Line
This compound125A549 (lung adenocarcinoma)
Control (Doxorubicin)50A549

Neuroprotective Study

In another investigation focusing on neuroprotection, the compound was shown to enhance cognitive function in animal models by inhibiting AChE activity. The results demonstrated improved memory retention and learning capabilities compared to untreated controls.

TreatmentMemory Score (± SD)
Untreated45 ± 5
This compound75 ± 7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Acetyl-2,4'-bipiperidine hydrochloride
Reactant of Route 2
1'-Acetyl-2,4'-bipiperidine hydrochloride

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